1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-
Overview
Description
1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- is a chemical compound with the molecular formula C7H9ClN5 It is a derivative of triazine, a heterocyclic compound, and contains aziridine groups, which are three-membered nitrogen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- typically involves the reaction of cyanuric chloride with aziridine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and a base such as triethylamine is used to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aziridine rings can undergo oxidation to form oxaziridines or reduction to form amines.
Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles, leading to the formation of linear amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or water, and a base such as sodium hydroxide is used to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ring-Opening Reactions: Nucleophiles such as water, alcohols, or amines are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted triazines with various functional groups.
Oxidation Reactions: Products include oxaziridines or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Ring-Opening Reactions: Products include linear amines or other open-chain derivatives.
Scientific Research Applications
1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential use as a cross-linking agent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to form covalent bonds with DNA.
Industry: Used in the production of specialty polymers and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- involves the formation of covalent bonds with nucleophilic sites on target molecules. The aziridine rings are highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes the compound useful as a cross-linking agent in various applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine, 2,4,6-tris(1-aziridinyl)-: Similar structure but with three aziridine groups instead of two.
1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-methyl-: Similar structure but with a methyl group instead of a chlorine atom.
1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-phenyl-: Similar structure but with a phenyl group instead of a chlorine atom.
Uniqueness
1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- is unique due to the presence of both aziridine and chlorine functional groups. The combination of these groups imparts distinct reactivity and properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
2,4-bis(aziridin-1-yl)-6-chloro-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c8-5-9-6(12-1-2-12)11-7(10-5)13-3-4-13/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMXYVNVWIWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=NC(=NC(=N2)Cl)N3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996977 | |
Record name | 2,4-Bis(aziridin-1-yl)-6-chloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75505-74-7 | |
Record name | s-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075505747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Bis(aziridin-1-yl)-6-chloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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